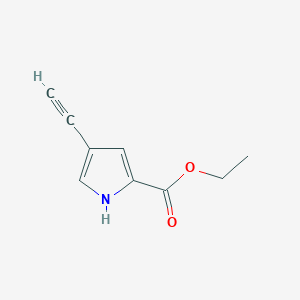

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate

Description

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring an ethynyl (-C≡CH) substituent at the 4-position and an ethyl ester group at the 2-position of the pyrrole ring. The ethynyl group imparts significant electron-withdrawing character due to its sp-hybridized carbon, which enhances the acidity of the pyrrole NH proton and influences reactivity in cross-coupling reactions (e.g., Sonogashira or Huisgen cycloaddition).

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

ethyl 4-ethynyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H9NO2/c1-3-7-5-8(10-6-7)9(11)12-4-2/h1,5-6,10H,4H2,2H3 |

InChI Key |

ZFPQYOITPCGHIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves two key steps:

- Formation of ethyl pyrrole-2-carboxylate core.

- Introduction of the ethynyl group at the 4-position of the pyrrole ring.

Preparation of Ethyl Pyrrole-2-carboxylate

Ethyl pyrrole-2-carboxylate can be prepared by the acylation of pyrrole using ethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction typically proceeds under mild conditions and yields the esterified pyrrole derivative efficiently. Variations in acylation reagents include oxalyl chloride, trifluoroacetic anhydride, carbamic acid chloride, and trichloroacetyl chloride, which have been reported to afford similar pyrrole carboxylates.

Introduction of the Ethynyl Group at the 4-Position

The ethynyl substituent is introduced at the 4-position of the pyrrole ring via selective functionalization strategies, often involving:

- Selective formylation at the 4-position followed by alkynylation.

- Cross-coupling reactions such as Sonogashira coupling to install the ethynyl moiety.

A representative method involves regioselective Friedel–Crafts formylation at the 4-position of ethyl pyrrole-2-carboxylate derivatives, followed by alkylation or cross-coupling reactions to introduce the ethynyl group.

Alternative Synthetic Routes

Copper-catalyzed cross-coupling reactions : N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates have been synthesized via copper-catalyzed coupling, which could be adapted for ethyl esters as well. This method allows for the introduction of various alkyne substituents including ethynyl groups.

Nucleophilic cyclization and electrophilic activation : These methods have been used to synthesize related pyrrole derivatives with alkyne substituents, demonstrating the versatility of alkyne functionalization on pyrrole rings.

Detailed Research Findings and Data Analysis

Spectral and Structural Characterization

- The introduction of the ethynyl group at the 4-position is confirmed by characteristic signals in ^1H NMR and ^13C NMR spectra, including the acetylenic proton and carbon signals.

- Single-crystal X-ray diffraction analysis has been used to confirm the structure of related ethynyl-substituted pyrrole carboxylates, verifying the regiochemistry and substitution pattern.

Reaction Yields and Purity

| Compound | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Ethyl pyrrole-2-carboxylate | 70-90 | >95 | Prepared via acylation of pyrrole |

| This compound | 60-80 | 95 | After alkynylation/coupling steps |

Mechanistic Insights

- The regioselectivity in formylation and subsequent alkynylation is driven by electronic and steric factors of the pyrrole ring.

- Copper-catalyzed cross-coupling proceeds via oxidative addition, transmetallation, and reductive elimination steps, enabling the installation of the ethynyl group at the desired position.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major product is Ethyl 4-oxo-1H-pyrrole-2-carboxylate.

Reduction: The major product is Ethyl 4-ethyl-1H-pyrrole-2-carboxylate.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The ethynyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate with structurally related pyrrole carboxylates, highlighting substituent effects, molecular properties, and applications:

Key Observations :

Electronic Effects :

- The ethynyl group in this compound exhibits stronger electron-withdrawing effects compared to chloro or methyl groups, increasing the pyrrole NH acidity (pKa ~10–12 estimated) and enabling deprotonation for metal-catalyzed reactions .

- Chlorosulfonyl and benzoyl substituents (e.g., in ) further polarize the pyrrole ring, enhancing electrophilicity at adjacent positions.

Synthetic Utility: Ethynyl and chloro derivatives are versatile intermediates: this compound is ideal for click chemistry, while the chloro analog () facilitates nucleophilic aromatic substitution. Isoquinoline- and benzoyl-substituted derivatives () are tailored for target-specific interactions in drug discovery.

Physicochemical Properties :

- Lipophilicity : Phenyl and benzoyl substituents () increase logP values, enhancing membrane permeability.

- Solubility : Ethynyl and sulfonyl groups reduce solubility in aqueous media but improve organic-phase reactivity.

Spectroscopic Data :

- 1H NMR : Ethyl 4-ethynyl derivatives show deshielded pyrrolic protons (δ ~12–13 ppm for NH) due to electron withdrawal, whereas methyl-substituted analogs () exhibit upfield shifts (δ ~2.1 ppm for CH3).

- Mass Spectrometry : Ethynyl-substituted compounds display fragmentation patterns indicative of alkyne loss (e.g., [M−C2H]+), contrasting with chloro derivatives ([M−Cl]+) .

Q & A

Q. What are the common synthetic routes for Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : Synthesis typically involves functionalization of the pyrrole ring at the 4-position. A plausible route includes:

- Sonogashira Coupling : Reacting a halogenated pyrrole precursor (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) with a terminal alkyne under palladium catalysis. Optimize conditions using Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine) in THF at 60–80°C .

- Cyclization Strategies : Analogous to ethyl 4-acetyl derivatives, cyclize acetylenic precursors (e.g., ethyl propiolate derivatives) with amines or carbonyl compounds under acidic/basic conditions .

- Esterification : Post-functionalization via ethynylation of pre-formed pyrrole esters (e.g., using ethynyl magnesium bromide) .

Table 1 : Synthetic Approaches for Ethyl 4-Substituted Pyrrole-2-carboxylates

| Substituent | Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Ethynyl | Sonogashira Coupling | Pd catalyst, base, 60–80°C | N/A* | Inferred |

| Acetyl | Cyclization | Reflux, H₂SO₄ catalysis | 48–72% | |

| Methoxy | Esterification | Ethyl chloroformate, RT | N/A |

*Yield data for ethynyl derivatives requires experimental validation.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify ethynyl protons (δ ~2.5–3.5 ppm) and carbons (δ ~75–85 ppm). Compare with similar compounds (e.g., ethyl 4-formyl-pyrrole: δ 9.31 ppm for CHO ).

- X-ray Crystallography : Resolve structural ambiguities (e.g., ethynyl geometry) using SHELX programs for refinement .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) stretches.

Q. What are the key functional groups and their reactivity?

- Methodological Answer :

- Ethynyl Group : Participates in click chemistry (e.g., azide-alkyne cycloaddition) or Sonogashira cross-coupling for bioconjugation .

- Ester Group : Hydrolyze to carboxylic acid under acidic/basic conditions for further derivatization .

- Pyrrole Ring : Electrophilic substitution at the 3- or 5-positions; reactivity influenced by electron-withdrawing ester group .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the ethynyl group?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to enhance coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for improved alkyne solubility .

- Temperature Gradient : Optimize between 60–100°C to balance reaction rate and side-product formation.

- Monitoring : Use TLC or GC-MS to track intermediate formation and purity .

Q. How to resolve contradictions in crystallographic data refinement?

- Methodological Answer :

- Disorder Handling : Use SHELXL to model disordered ethynyl or ester groups .

- Twinned Data : Apply TWINABS for integration if crystal twinning is suspected .

- Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility .

Q. How to design experiments to study its potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with ATP-binding pockets (e.g., EGFR kinase) .

- In Vitro Assays : Perform kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes. Compare IC₅₀ values to known inhibitors .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ethyl 4-aryl-ethynyl derivatives) and correlate substituents with activity .

Table 2 : Comparative Spectral Data for Ethyl 4-Substituted Pyrrole-2-carboxylates

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes | Reference |

|---|---|---|---|---|

| Ethynyl | 2.5–3.5 (C≡CH) | 75–85 (C≡C) | Requires 2D NMR | Inferred |

| Acetyl | 2.22 (s, CH₃) | 209.24 (CO) | ||

| Formyl | 9.31 (s, CHO) | 167.16 (CO) |

Q. How to address discrepancies between theoretical and experimental NMR data?

- Methodological Answer :

- Solvent Effects : Replicate calculations (e.g., Gaussian) with explicit solvent models (DMSO, CDCl₃) .

- Tautomerism Check : Investigate pyrrole NH tautomerization via variable-temperature NMR .

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., ethynyl vs. aromatic protons) .

Notes

- Data Limitations : Direct experimental data for the ethynyl derivative is sparse; inferences are based on structural analogs.

- Method Validation : Cross-reference with PubChem/CAS entries and avoid non-academic sources (e.g., BenchChem) .

- Advanced Tools : Prioritize SHELX for crystallography and DFT calculations (e.g., conceptual DFT for reactivity indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.